2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
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Description
2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.379. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolite Formation in Prasugrel Biotransformation :
- Prasugrel, a thienopyridine antiplatelet agent, undergoes biotransformation involving rapid deesterification to form metabolites like R-95913 and R-138727. These metabolites are crucial for platelet aggregation inhibition and involve cytochrome P450-mediated metabolism (Rehmel et al., 2006).
Antimicrobial Activity :
- Compounds similar to 2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl) derivatives, have shown significant antimicrobial activity in studies, indicating potential in combating microbial infections (Salimon et al., 2011).
Synthesis of Heterocycles :
- It is used in the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and oxadiazole derivatives. These heterocycles have broad applications in pharmaceuticals and materials science (Pokhodylo et al., 2010).
Development of Antiviral Agents :
- Derivatives of this compound have been explored for antiviral properties, particularly against herpes simplex virus and hepatitis A virus, demonstrating potential in the development of new antiviral drugs (Attaby et al., 2006).
Molecular Docking Studies for Biological Applications :
- Molecular docking studies have been conducted on similar compounds to understand their interactions with biological targets. This is crucial for drug discovery and development processes (Govindhan et al., 2017).
Chemical Synthesis and Kinetics :
- The compound has been used in various chemical synthesis processes, such as the synthesis of branched tryptamines and chromones, contributing to the advancement of synthetic organic chemistry (Salikov et al., 2017; Széll et al., 1995).
properties
IUPAC Name |
2-cyclopropyl-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-15(9-11-3-4-11)19-7-1-2-12(10-19)8-14-17-16(18-21-14)13-5-6-13/h11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOJSXXTRRYGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CC2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone |
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